

Application Note: Measuring PI3K α Degradation with HL-8

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Compound of Interest

Compound Name: HL-8

Cat. No.: B11931921

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] The alpha isoform of PI3K (PI3K α), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime therapeutic target.[2] Targeted protein degradation has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), eliminate the target protein from the cell.

HL-8 is a novel, hypothetical heterobifunctional degrader designed to specifically induce the degradation of PI3K α . It functions by simultaneously binding to PI3K α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the PI3K α protein. This application note provides a detailed overview and protocols for quantifying the **HL-8**-mediated degradation of PI3K α in cultured cells.

PI3K α Signaling Pathway and Mechanism of HL-8

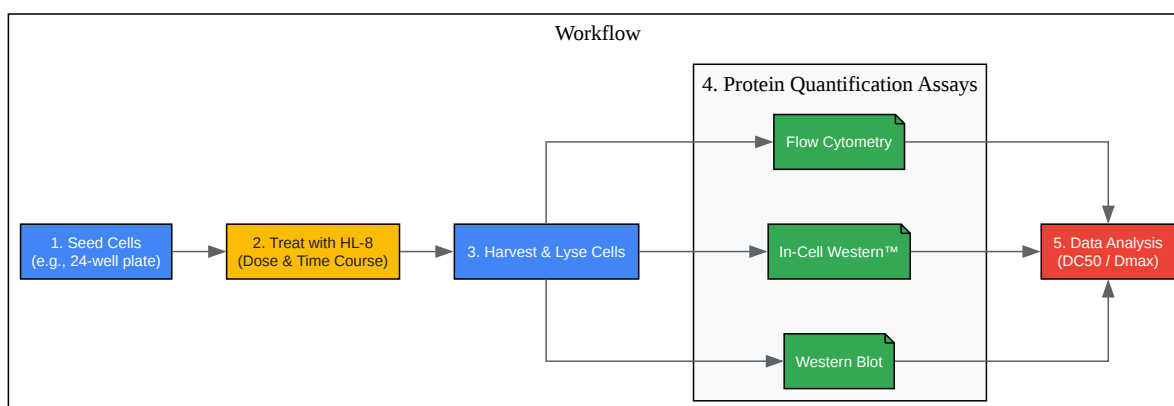
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruits and activates PI3K.[3][4] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT, which in turn modulates a host of cellular processes including cell survival and proliferation.[3][4] **HL-**

8 targets the PI3K α catalytic subunit (p110 α) for degradation, thereby removing the entire protein and shutting down the signaling cascade.

Caption: PI3K/AKT/mTOR signaling pathway and the action of **HL-8**.

Experimental Workflow for Measuring PI3K α Degradation

A typical workflow involves treating cancer cells expressing PI3K α with varying concentrations of **HL-8** over a time course. Following treatment, cell lysates are prepared, and the levels of PI3K α protein are quantified using various immunoassays.



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Caption: General experimental workflow for assessing PI3K α degradation.

Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating adherent cancer cells (e.g., MCF-7, T47D) with **HL-8**.

Materials:

- PIK3CA-mutant cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **HL-8** compound, dissolved in DMSO to create a 10 mM stock
- Vehicle control (DMSO)
- Multi-well cell culture plates (e.g., 24-well or 96-well)
- Phosphate-Buffered Saline (PBS)

Procedure:

- One day before the experiment, seed cells in multi-well plates to achieve 70-80% confluency on the day of treatment.[\[6\]](#)
- Prepare serial dilutions of **HL-8** in complete growth medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
- Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of **HL-8** or vehicle control.
- Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
- After incubation, proceed to cell lysis for downstream analysis.

Protocol 2: Western Blotting for PI3K α Quantification

Western blotting is the gold-standard method for analyzing specific protein levels in a complex mixture.[\[7\]](#)

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-PI3K α (p110 α) and Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Wash the treated cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer to each well and incubating on ice for 30 minutes.[\[6\]](#)
- Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[6\]](#)
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and load equal amounts (e.g., 20-30 μ g) onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.[\[5\]](#)

- Incubate the membrane with primary antibodies (e.g., anti-PI3K α at 1:1000 and anti- β -actin at 1:5000) overnight at 4°C.[5]
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5][6]
- Wash the membrane again three times with TBST.
- Apply ECL substrate and visualize the bands using a chemiluminescence imager.
- Quantify band intensities using densitometry software. Normalize the PI3K α band intensity to the corresponding β -actin band intensity.

Protocol 3: In-Cell Western™ (ICW) Assay

The In-Cell Western™ (ICW) is a quantitative, plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting.[7][8][9]

Materials:

- 96-well clear-bottom black plates
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
- Primary antibody: Rabbit anti-PI3K α
- Normalization antibody (e.g., Mouse anti-GAPDH)
- Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
- Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

- Seed and treat cells with **HL-8** in a 96-well plate as described in Protocol 1.
- After treatment, wash cells with PBS.
- Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
- Wash the plate three times with PBS.
- Permeabilize the cells with permeabilization buffer for 20 minutes.[\[10\]](#)
- Wash the plate three times with PBS containing 0.1% Tween-20.
- Block the cells with blocking buffer for 1.5 hours at room temperature.
- Incubate with both primary antibodies (anti-PI3K α and anti-GAPDH) diluted in blocking buffer overnight at 4°C.
- Wash the plate five times with PBS containing 0.1% Tween-20.
- Incubate with the corresponding infrared dye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
- Wash the plate five times.
- Scan the plate using an infrared imaging system. The target protein (PI3K α) and normalization protein (GAPDH) will be detected in different channels.
- Quantify the integrated intensity of the signal in each well. Normalize the PI3K α signal to the GAPDH signal.

Protocol 4: Intracellular Flow Cytometry

Flow cytometry allows for the quantification of protein levels on a single-cell basis.

Materials:

- Fixation Buffer (e.g., 4% PFA)
- Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)[\[11\]](#)

- Primary antibody: Rabbit anti-PI3K α
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Rabbit)
- Flow cytometer

Procedure:

- Treat cells in suspension or adherent cells that have been detached using a gentle dissociation reagent.
- Harvest up to 1×10^6 cells per sample and transfer to FACS tubes.[\[12\]](#)
- Wash the cells with PBS and pellet by centrifugation.
- Fix the cells by resuspending in ice-cold Fixation Buffer and incubating for 10-20 minutes at room temperature.[\[11\]](#)[\[12\]](#)
- Wash the cells once with PBS.
- Permeabilize by resuspending the cell pellet in Permeabilization/Wash Buffer.
- Add the primary anti-PI3K α antibody and incubate for 30-60 minutes at room temperature.
[\[12\]](#)
- Wash the cells twice with Permeabilization/Wash Buffer.
- Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice more with Permeabilization/Wash Buffer.
- Resuspend the cells in PBS for analysis on a flow cytometer.
- Determine the median fluorescence intensity (MFI) for the PI3K α signal in each sample.

Data Presentation and Analysis

The primary metrics for evaluating a degrader are the DC50 (the concentration of the compound that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).^{[13][14][15]} These values are determined by plotting the percentage of remaining protein against the log concentration of **HL-8** and fitting the data to a non-linear regression curve.

Table 1: Dose-Response of **HL-8** on PI3K α Degradation after 24-hour treatment.

HL-8 Conc. (nM)	% PI3K α Remaining (vs. Vehicle)
0 (Vehicle)	100%
0.1	98%
1	85%
10	48%
100	12%
1000	8%
10000	10%

From this data, a DC50 value can be calculated. For example, the DC50 is approximately 10 nM.

Table 2: Time-Course of PI3K α Degradation with 100 nM **HL-8**.

Time (hours)	% PI3K α Remaining (vs. t=0)
0	100%
2	82%
4	65%
8	35%
16	15%
24	12%

This data shows the kinetics of degradation, with significant degradation observed by 8 hours and maximal degradation achieved by 16-24 hours.

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